molecular formula C18H24N4O B14180420 3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one CAS No. 373377-63-0

3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B14180420
CAS No.: 373377-63-0
M. Wt: 312.4 g/mol
InChI Key: OXOQUZZCUAUXPC-UHFFFAOYSA-N
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Description

3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The choice of solvents, temperature, and catalysts are crucial factors in maximizing yield and purity. Green chemistry principles, such as the use of water as a solvent and microwave-assisted synthesis, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound binds to multiple receptors with high affinity, influencing various biological pathways . For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral RNA .

Properties

CAS No.

373377-63-0

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C18H24N4O/c1-12(2)22(13(3)4)10-9-21-11-19-16-14-7-5-6-8-15(14)20-17(16)18(21)23/h5-8,11-13,20H,9-10H2,1-4H3

InChI Key

OXOQUZZCUAUXPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCN1C=NC2=C(C1=O)NC3=CC=CC=C32)C(C)C

solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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